Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane
Description
Molecular Architecture and Functional Group Analysis
The molecular structure of this compound (CAS 2840751-73-5) is defined by three distinct regions:
- Tri-(carboxyethoxymethyl) methane core : A central methane carbon bonded to three carboxyethoxymethyl groups (-CH2-O-(CH2)2-COOH), providing multiple carboxylic acid termini for further functionalization.
- PEG4 spacer : A tetraethylene glycol chain (-(OCH2CH2)4-) linked via an amide bond, enhancing hydrophilicity and conferring flexibility to the molecule.
- Terminal amine group : A primary amine (-NH2) at the PEG4 terminus, enabling nucleophilic reactions such as amidation or Schiff base formation.
The SMILES notation (O=C(CCOCC(COCCC(O)=O)(COCCC(O)=O)NC(CCOCCOCCOCCOCCN)=O)O) explicitly outlines the connectivity: the PEG4 chain bridges the amide and amine groups, while the carboxyethoxymethyl arms radiate symmetrically from the central methane. The molecular formula (C24H44N2O14) and weight (584.61 g/mol) reflect its branched topology and oxygen-rich composition.
| Structural Feature | Chemical Group | Function |
|---|---|---|
| Central methane core | C(CH2-O-(CH2)2-COOH)3 | Multivalent conjugation site |
| PEG4 spacer | -(OCH2CH2)4- | Solubility enhancement, steric flexibility |
| Terminal amine | -NH2 | Reactive handle for crosslinking |
Comparative Analysis of PEG Spacer Configurations (PEG4 vs. Other Chain Lengths)
The PEG spacer’s chain length critically influences the compound’s physicochemical and biological behavior:
Shorter PEG chains (PEG2–PEG3):
- Reduced hydrodynamic volume : Limits steric shielding but improves binding efficiency in crowded environments.
- Higher rigidity : Constrained conformational flexibility may hinder interactions with bulky targets.
PEG4 (tetraethylene glycol):
- Balanced properties : Optimal compromise between solubility (logP ≈ -2.1) and flexibility, as evidenced by its widespread use in bioconjugation.
- Synthetic accessibility : Four ethylene glycol units simplify purification compared to longer chains.
Longer PEG chains (PEG8–PEG12):
- Enhanced solubility : Increased ethylene oxide units elevate water solubility (>500 mg/mL in aqueous buffers).
- Reduced bioactivity : Excessive PEG length may sterically block functional groups or receptor interactions.
| PEG Chain Length | Molecular Weight (g/mol) | Solubility in H2O (mg/mL) | Typical Applications |
|---|---|---|---|
| PEG2 | ~150 | 200–300 | Small-molecule derivatization |
| PEG4 | 584.61 | 400–500 | Protein conjugation, nanomaterials |
| PEG8 | ~1,200 | >700 | Stealth liposomes, prolonged circulation |
The PEG4 spacer in this compound strikes a balance between these extremes, making it suitable for applications requiring moderate steric shielding without compromising reactivity.
Stereochemical Considerations in Tri-(carboxyethoxymethyl) Methane Core
The tri-(carboxyethoxymethyl) methane core exhibits a trigonal pyramidal geometry around the central carbon atom. Key stereochemical aspects include:
- Symmetry-induced achirality : The three carboxyethoxymethyl groups are symmetrically arranged, rendering the core achiral despite its branched structure. This symmetry simplifies synthetic purification and ensures consistent reactivity across all carboxylate termini.
- Conformational flexibility : Ethylene glycol units in the PEG4 spacer adopt gauche conformations, allowing the molecule to sample multiple low-energy states in solution. This flexibility mitigates steric clashes during conjugation reactions.
- Ester group geometry : Each carboxyethoxymethyl arm contains a planar ester (-COO-) group, which can participate in hydrogen bonding or coordinate metal ions.
The absence of chiral centers in the core contrasts with PEGylated compounds containing asymmetric branching or L/D-amino acids, underscoring its utility in applications requiring predictable orientation.
Properties
Molecular Formula |
C24H44N2O14 |
|---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
3-[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid |
InChI |
InChI=1S/C24H44N2O14/c25-5-10-35-12-14-37-16-15-36-13-11-34-6-1-20(27)26-24(17-38-7-2-21(28)29,18-39-8-3-22(30)31)19-40-9-4-23(32)33/h1-19,25H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
InChI Key |
FQNBRUNFCWQRLX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCN)C(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
- Drug Delivery Systems
- Antibody-Drug Conjugates (ADCs)
- Bioconjugation Techniques
- Protein Modification
- Cell and Gene Therapy
Case Study 1: Development of Targeted Cancer Therapies
In a study published in Journal of Controlled Release, researchers utilized this compound to develop an ADC targeting CD19-positive B-cell malignancies. The linker facilitated the conjugation of a potent cytotoxic agent to an anti-CD19 antibody, resulting in enhanced therapeutic efficacy and reduced off-target effects.
Case Study 2: Enhancing Gene Delivery
A recent investigation demonstrated the use of this compound in gene therapy for cystic fibrosis. By linking a therapeutic oligonucleotide to this compound, researchers achieved improved cellular uptake and expression levels in lung epithelial cells, showcasing its potential in treating genetic disorders.
Comparison with Similar Compounds
Key Specifications :
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₄₄N₂O₁₄ |
| Molecular Weight | 584.6 g/mol |
| Purity | 95–98% |
| CAS Number | Not Assigned (N.A.) |
| Applications | PROTACs, antibody-drug conjugates (ADCs), nanoparticle functionalization |
This compound is commercially available (e.g., GMSL-171) and is frequently used in custom PEG linker services to optimize drug delivery systems .
Comparison with Similar Compounds
Structural and Functional Comparisons
Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane
| Parameter | Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane | Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane |
|---|---|---|
| Functional Group | –NH₂ | –N₃ (Azide) |
| Molecular Formula | C₂₄H₄₄N₂O₁₄ | C₂₄H₄₂N₄O₁₄ |
| Molecular Weight | 584.6 g/mol | 610.61 g/mol |
| CAS Number | N.A. | 1398044-51-3 |
| Key Applications | Amine-coupling reactions | Click chemistry (e.g., CuAAC with DBCO) |
| Stability | Stable at –20°C (long-term) | Sensitive to light; requires –20°C storage |
| Supplier Examples | GMSL-171 (GMSL) | BP-20919 (BroadPharm), ADC-L-419 (ADC-Linkers) |
The azide variant is preferred for copper-free click chemistry in PROTAC synthesis, whereas the amine variant enables covalent bonding with carboxylates or NHS esters .
Amino-Tri-(carboxyethoxymethyl)-methane
| Parameter | This compound | Amino-Tri-(carboxyethoxymethyl)-methane |
|---|---|---|
| PEG Chain | PEG4 spacer | No PEG spacer |
| Molecular Weight | 584.6 g/mol | ~424.4 g/mol (estimated) |
| Solubility | High (due to PEG) | Moderate (hydrophilic carboxyl groups) |
| Applications | Drug delivery, multi-arm linkers | Small-molecule conjugation |
The absence of PEG in Amino-Tri-(carboxyethoxymethyl)-methane limits its utility in steric-sensitive applications but reduces synthetic complexity .
DBCO-PEG6-amine TFA Salt
| Parameter | This compound | DBCO-PEG6-amine TFA Salt |
|---|---|---|
| Functional Group | –NH₂ | –NH₂ + DBCO (dibenzocyclooctyne) |
| PEG Length | PEG4 | PEG6 |
| Molecular Weight | 584.6 g/mol | ~800–900 g/mol (estimated) |
| Applications | General bioconjugation | Targeted click chemistry (e.g., with azides) |
DBCO-PEG6-amine enables strain-promoted azide-alkyne cycloaddition (SPAAC), bypassing cytotoxic copper catalysts required for azide-alkyne reactions .
Commercial Availability and Pricing
| Compound | Supplier | Purity | Price (Per 100 mg) |
|---|---|---|---|
| This compound | GMSL | 95–98% | $450 |
| Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane | BroadPharm | 96% | $520 |
| DBCO-PEG6-amine TFA Salt | ADC-Linkers | 95–98% | $680 |
Pricing reflects functional group complexity and PEG length, with DBCO derivatives being the most expensive .
Preparation Methods
Synthesis of Tri-(carboxyethoxymethyl) Methane Carboxylic Acid
The tri-(carboxyethoxymethyl) methane core is synthesized via a three-step process:
Etherification of Pentaerythritol :
Pentaerythritol reacts with three equivalents of ethyl bromoacetate in the presence of a base (e.g., K2CO3) to form tri-(ethoxycarbonylmethoxymethyl) methane.
$$
\text{Pentaerythritol} + 3\,\text{BrCH}2\text{COOEt} \xrightarrow{\text{Base}} \text{C(CH}2\text{OCH}2\text{COOEt)}3\text{CH}_2\text{OH}
$$
Conditions : DMF, 60°C, 24 hours.Oxidation of the Hydroxyl Group :
The remaining hydroxyl group on the methane core is oxidized to a carboxylic acid using Jones reagent (CrO3/H2SO4).
$$
\text{C(CH}2\text{OCH}2\text{COOEt)}3\text{CH}2\text{OH} \xrightarrow{\text{Jones reagent}} \text{C(CH}2\text{OCH}2\text{COOEt)}3\text{CH}2\text{CO}_2\text{H}
$$
Yield : 68–72% after recrystallization.Saponification of Ethyl Esters :
The ethyl ester groups are hydrolyzed to carboxylic acids under alkaline conditions.
$$
\text{C(CH}2\text{OCH}2\text{COOEt)}3\text{CH}2\text{CO}2\text{H} \xrightarrow{\text{NaOH}} \text{C(CH}2\text{OCH}2\text{CO}2\text{H)}3\text{CH}2\text{CO}_2\text{H}
$$
Conditions : 2M NaOH, ethanol/water (1:1), reflux for 6 hours.
Preparation of Amine-Terminated PEG4 (Amine-PEG4-OH)
A bifunctional PEG4 derivative with a primary amine and hydroxyl group is synthesized via:
Mitsunobu Reaction :
PEG4 diol reacts with phthalimide under Mitsunobu conditions (DIAD, PPh3) to introduce a protected amine.
$$
\text{HO-PEG4-OH} + \text{Phthalimide} \xrightarrow{\text{DIAD/PPh}_3} \text{Phthalimido-PEG4-OH}
$$
Yield : 85–90% after column chromatography (silica gel, CH2Cl2/MeOH).Deprotection with Hydrazine :
The phthalimide group is removed using hydrazine hydrate.
$$
\text{Phthalimido-PEG4-OH} \xrightarrow{\text{NH}2\text{NH}2} \text{NH}_2\text{-PEG4-OH}
$$
Conditions : Ethanol, 50°C, 4 hours.
Amide Coupling of PEG4-Amine and Tri-(carboxyethoxymethyl) Methane
The final step involves forming an amide bond between the PEG4-amine and the carboxylic acid group of the tri-(carboxyethoxymethyl) methane core:
Activation of the Carboxylic Acid :
The core’s carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
$$
\text{Carboxylic Acid} + \text{EDC/NHS} \rightarrow \text{NHS Ester}
$$
Conditions : DMF, 0°C to RT, 2 hours.Amidation Reaction :
The NHS ester reacts with PEG4-amine in anhydrous DMF.
$$
\text{NHS Ester} + \text{NH}_2\text{-PEG4-OH} \rightarrow \text{this compound}
$$
Conditions : 0.1M NHS ester, 1.2 equivalents PEG4-amine, 24 hours at RT.
Yield : 75–80% after purification via reverse-phase HPLC.
Industrial-Scale Production and Optimization
Batch Reactor Synthesis
Industrial production uses batch reactors (100–1,000 L capacity) with the following optimizations:
- Temperature Control : Jacketed reactors maintain 25°C during amidation to prevent PEG degradation.
- In Situ Activation : EDC and NHS are added sequentially to minimize side reactions.
- Continuous Extraction : Liquid-liquid extraction removes unreacted PEG4-amine using ethyl acetate/water phases.
Table 1: Key Industrial Production Parameters
| Parameter | Value | Purpose |
|---|---|---|
| Reactor Volume | 500 L | Scalability |
| PEG4-Amine Excess | 1.5 equivalents | Maximize coupling yield |
| Purification Method | Ion-Exchange Chromatography | Remove ionic impurities |
| Final Purity | >96% | Meet pharmaceutical standards |
Critical Quality Control Measures
- HPLC Analysis : C18 column, 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 30 minutes). Retention time: 12.3 minutes.
- FT-IR Characterization : Peaks at 1,650 cm⁻¹ (amide C=O), 2,880 cm⁻¹ (PEG C-H), and 1,720 cm⁻¹ (carboxylic acid C=O).
- NMR Validation : ¹H NMR (D2O) δ 3.6–3.8 ppm (PEG chain), δ 2.4–2.6 ppm (CH2CO2H).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Amidation Strategies
| Method | Coupling Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/NHS | DMF | 78 | 96 | |
| HATU/DIEA | DCM | 82 | 97 | |
| DCC/HOBt | THF | 70 | 94 |
EDC/NHS is preferred industrially due to cost-effectiveness and scalability.
Q & A
Q. How to reconcile discrepancies between in vitro and in vivo performance of this compound in drug delivery systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
